molecular formula C16H14F2N2O2 B2689564 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380041-00-7

3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2689564
CAS No.: 2380041-00-7
M. Wt: 304.297
InChI Key: COLCEUPXJNSNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The difluorobenzoyl group is then introduced via acylation reactions. Finally, the pyridine ring is attached through etherification reactions, where the methoxy group serves as a linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluorobenzoyl group to a difluorobenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoyl oxides, while reduction could produce difluorobenzyl derivatives.

Scientific Research Applications

3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group may play a crucial role in binding to these targets, while the azetidine and pyridine rings contribute to the overall stability and specificity of the interaction. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • tert-Butylamine
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine stands out due to its unique combination of structural elements. The presence of both azetidine and pyridine rings, along with the difluorobenzoyl group, provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c17-13-4-1-5-14(18)15(13)16(21)20-8-11(9-20)10-22-12-3-2-6-19-7-12/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCEUPXJNSNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.